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Executive Summary
DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic

initiation factor 2B (eIF2B). It is designed to counteract the effects of the Integrated Stress

Response (ISR), a key cellular pathway implicated in the pathogenesis of neurodegenerative

diseases such as Amyotrophic Lateral Sclerosis (ALS). Chronic activation of the ISR leads to a

sustained suppression of protein synthesis and the formation of stress granules, which can

contribute to the aggregation of pathological proteins like TDP-43 and ultimately result in

neuronal death. DNL343 activates eIF2B, a crucial guanine nucleotide exchange factor (GEF)

for eIF2, thereby restoring protein synthesis and promoting the dissolution of stress granules.

This technical guide provides an in-depth overview of the mechanism of action of DNL343, its

effects in preclinical models of cellular stress, and the experimental protocols used to

characterize its activity.

The Integrated Stress Response (ISR) and the Role
of eIF2B
The ISR is a conserved signaling network that cells activate in response to a variety of

pathological conditions, including viral infection, amino acid deprivation, endoplasmic reticulum

(ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha
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subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK,

GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.

eIF2B is the GEF responsible for exchanging GDP for GTP on eIF2, a necessary step for the

formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of cap-dependent

translation. By inhibiting eIF2B, eIF2α-P leads to a global reduction in protein synthesis,

conserving resources and allowing the cell to mount a stress-specific response. However, a

subset of mRNAs containing upstream open reading frames (uORFs), such as that encoding

Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions.

ATF4, in turn, upregulates the expression of genes involved in stress remediation, including the

pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein). While

acute ISR activation is a protective, homeostatic mechanism, chronic activation, as seen in

many neurodegenerative diseases, becomes maladaptive and contributes to cellular

dysfunction and death.[1][2]
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Caption: The Integrated Stress Response (ISR) signaling pathway.

DNL343: Mechanism of Action and Preclinical Data
DNL343 is a small molecule that directly binds to and activates eIF2B.[2] This activation is

thought to stabilize the active conformation of the eIF2B complex, enhancing its GEF activity

even in the presence of inhibitory eIF2α-P.[3] By restoring the pool of active eIF2-GTP, DNL343
rescues global protein synthesis and alleviates the downstream pathological consequences of

chronic ISR activation.

Quantitative Preclinical Data
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Parameter Assay System Value Reference

Potency
ATF4 Reporter

Assay
H4 cells

IC50 = 3 nM (for

analog DN2736)
[4]

Potency
ATF4 Reporter

Assay
H4 cells

IC50 = 3.2 nM

(for analog

DN9058)

[4]

Pharmacokinetic

s

Single Oral Dose

(62.5 mg/kg)
Wild-type mice

Similar unbound

concentrations in

plasma and brain

[3][5]

Pharmacodynam

ics

Optic Nerve

Crush Model
Wild-type mice

Dose-dependent

reduction of ISR-

dependent

transcripts in the

retina

[3][6]

Neuroprotection
Optic Nerve

Crush Model
Wild-type mice

Significant

reduction in

retinal ganglion

cell (RGC) loss

at 3 and 12

mg/kg

[3]

Efficacy

eIF2B Loss-of-

Function (LOF)

Mouse Model

eIF2B HOM mice

Prevention of

motor

dysfunction and

premature

mortality

[3][5]
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Caption: Preclinical evaluation workflow for DNL343.

Key Experimental Protocols
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eIF2B Guanine Nucleotide Exchange Factor (GEF)
Activity Assay
This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2,

and the modulatory effect of compounds like DNL343. A common method utilizes a

fluorescently labeled GDP analog.[7]

Principle: eIF2 is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP). The GEF

activity of eIF2B is measured by monitoring the decrease in fluorescence as the fluorescent

GDP is exchanged for unlabeled GTP in the reaction buffer. Activators of eIF2B will increase

the rate of this exchange.

Materials:

Purified eIF2 and eIF2B proteins

BODIPY-FL-GDP

GTP solution

Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

384-well microplate

Fluorescence plate reader

Procedure:

eIF2 Loading: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding.

Remove unbound fluorescent GDP via size-exclusion chromatography.

Reaction Setup: In a microplate, combine the assay buffer, unlabeled GTP, and the test

compound (DNL343) at various concentrations.

Initiate Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to the wells to start the exchange

reaction.
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Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity

over time using a plate reader.

Data Analysis: Calculate the initial rate of GDP exchange for each concentration of DNL343.

Determine the EC50 value by plotting the rate as a function of compound concentration.

Measurement of ISR Biomarkers (ATF4 and CHOP)
The expression levels of ATF4 and CHOP are robust indicators of ISR activation. These can be

measured at both the mRNA and protein levels.

3.2.1. Quantitative PCR (qPCR) for mRNA Expression

Principle: This method quantifies the amount of specific mRNA transcripts (ATF4, CHOP,

CHAC1) in a sample.

Materials:

Cultured cells or tissue samples

RNA extraction kit

Reverse transcriptase for cDNA synthesis

qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe)

Primers specific for ATF4, CHOP, CHAC1, and a housekeeping gene (e.g., GAPDH, ACTB)

qPCR instrument

Procedure:

Cell Treatment: Culture cells and treat with a stressor (e.g., thapsigargin, sodium arsenite) in

the presence or absence of DNL343.

RNA Extraction: Isolate total RNA from the cells or tissues using a commercial kit.

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using

reverse transcriptase.
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qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific

primers.

Amplification and Detection: Run the qPCR program on a thermal cycler to amplify the target

genes. The instrument will detect the fluorescence signal at each cycle.

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression

of the target genes to the housekeeping gene and calculate the fold change in expression

relative to control conditions.

3.2.2. Western Blot for Protein Expression

Principle: This technique detects and quantifies specific proteins (ATF4, CHOP) in a sample

using antibodies.

Materials:

Cell or tissue lysates

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:
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Protein Extraction and Quantification: Lyse treated cells or tissues and determine the protein

concentration of the lysates.

SDS-PAGE: Separate proteins by size by running a defined amount of protein from each

sample on an SDS-PAGE gel.

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

Antibody Incubation: Incubate the membrane with primary antibodies against the target

proteins, followed by incubation with HRP-conjugated secondary antibodies.

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging

system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

expression of target proteins to the loading control.

In Vivo Optic Nerve Crush (ONC) Model
This model induces an acute neuronal injury and robust ISR activation, allowing for the

evaluation of the neuroprotective effects of DNL343.[3][6]

Procedure:

Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

Surgical Procedure: Make a small incision in the conjunctiva to expose the optic nerve.

Using fine forceps, crush the optic nerve for a defined period (e.g., 10 seconds) at a specific

distance from the optic disc.

Drug Administration: Administer DNL343 or vehicle via oral gavage at specified doses and

time points post-injury.

Tissue Collection: At the experimental endpoint (e.g., 2 or 14 days post-injury), euthanize the

animals and collect the retinas.
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Endpoint Analysis:

ISR Biomarkers: Analyze the expression of ISR-dependent transcripts in the retina via

qPCR or RNA-seq.[3]

Neuronal Survival: Quantify the number of surviving retinal ganglion cells (RGCs) through

immunofluorescence staining of RGC markers (e.g., RBPMS, Brn3a).

Stress Granule Dissolution Assay
This cellular assay visualizes the formation and dissolution of stress granules and the effect of

DNL343.[4][8]

Procedure:

Cell Culture: Plate cells (e.g., U2OS, HeLa, or iPSC-derived neurons) that express a

fluorescently tagged stress granule marker (e.g., G3BP1-GFP).

Stress Induction: Treat the cells with a stress-inducing agent (e.g., 0.5 mM sodium arsenite

for 30 minutes) to induce the formation of stress granules.

Compound Treatment: Add DNL343 at various concentrations to the stressed cells.

Live-Cell Imaging: Monitor the dissolution of stress granules over time using a high-content

imaging system.

Quantification: Use image analysis software to quantify the number and size of stress

granules per cell at each time point and DNL343 concentration.

Clinical Development and Future Directions
DNL343 has been evaluated in Phase 1 studies in healthy volunteers and a Phase 1b study in

patients with ALS.[3] These studies demonstrated that DNL343 was generally well-tolerated,

had a pharmacokinetic profile supporting once-daily oral dosing, and achieved significant

distribution to the cerebrospinal fluid (CSF).[3][9] Furthermore, DNL343 demonstrated robust

target engagement by reducing the levels of ISR biomarkers CHAC1 and ATF4 in peripheral

blood mononuclear cells.[3]
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Despite these promising early results, Denali Therapeutics announced that the Phase 2/3

HEALEY ALS Platform Trial for DNL343 did not meet its primary endpoint of change in the ALS

Functional Rating Scale-Revised (ALSFRS-R) score and survival, nor its key secondary

endpoints.[10][11]

While the clinical outcome in ALS is disappointing, the investigation of DNL343 has provided

valuable insights into the role of the ISR in neurodegeneration. Further analysis of the clinical

data, including biomarker and subgroup analyses, is ongoing. The robust preclinical data and

the successful demonstration of target engagement in humans suggest that modulating the ISR

remains a viable therapeutic strategy for other neurodegenerative or rare diseases

characterized by chronic ISR activation. Future research may focus on identifying patient

populations with specific genetic signatures or biomarker profiles that are more likely to

respond to ISR-modulating therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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